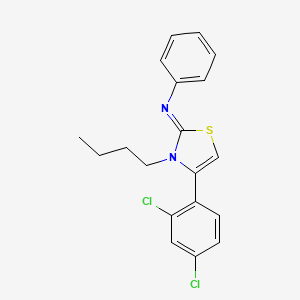
(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative that has been synthesized through a multistep process. In
Aplicaciones Científicas De Investigación
Carbene Structure in Acyl Anion Equivalents
Research on stable carbenes, including thiazol-2-ylidenes, has revealed their importance in the field of chemistry. A study by Hill et al. (1997) demonstrated that certain lithium and zinc bromide species of thiazol-2-ylidenes exhibit exceptional stability due to p(.) stabilization of carbene carbon atoms. This stability is crucial in acyl anion equivalents, impacting various chemical syntheses and reactions (Hill et al., 1997).
Corrosion Inhibition in Metals
Thiadiazolines, closely related to thiazol-2-ylidenes, have been studied for their corrosion inhibition properties in metals. Udhayakala et al. (2013) investigated the effect of thiadiazolines on mild steel in acidic media, highlighting the potential application of thiazol derivatives in protecting metals from corrosion (Udhayakala et al., 2013).
Antifungal and Antioxidant Activities
Thiazoles, including thiazol-2-ylidenes, have shown significant potential in antifungal and antioxidant activities. Łączkowski et al. (2018) synthesized novel thiazoles from tetrahydrothiophen-3-one and found them effective against strains of Candida albicans and Candida krusei. Their antioxidant activity was also significant, indicating potential applications in healthcare and medicine (Łączkowski et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiazol-2-ylidene derivatives are critical for understanding their properties and applications. Köysal et al. (2015) conducted X-ray diffraction analysis on a thiazol-2-ylidene compound, contributing to our understanding of its molecular structure and potential applications in various fields (Köysal et al., 2015).
Photoluminescence in Organic Light-Emitting Diodes
Thiazol-2-ylidenes have been explored for their photoluminescent properties, particularly in the development of organic light-emitting diodes (OLEDs). Leopold et al. (2016) described the synthesis of thiazol-2-ylidene platinum(II) complexes and their efficient phosphorescent emission at room temperature, making them suitable for OLED applications (Leopold et al., 2016).
Antitumor Activity
Thiazol-2-ylidene derivatives have also been studied for their potential antitumor activities. Research by Hu et al. (2010) synthesized a specific thiazol-2-ylidene derivative and evaluated its efficacy against tumor cells, providing insights into its potential use in cancer treatment (Hu et al., 2010).
Propiedades
IUPAC Name |
3-butyl-4-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-2-3-11-23-18(16-10-9-14(20)12-17(16)21)13-24-19(23)22-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRAMGDLAVYLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

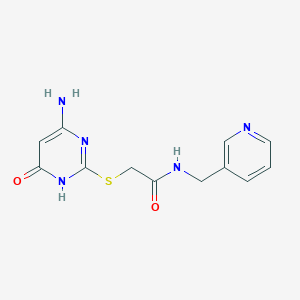
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

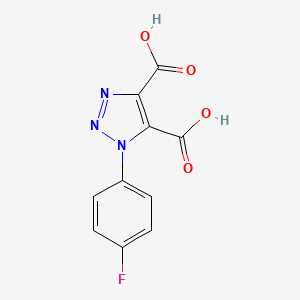
![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)
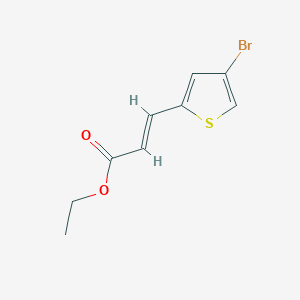
![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)
![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)
![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)
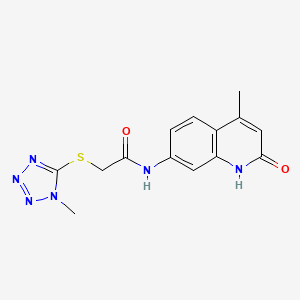
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)